molecular formula C18H16BrN3OS B11993832 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone

4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone

Cat. No.: B11993832
M. Wt: 402.3 g/mol
InChI Key: KCQSRWZTGCWXQY-RGVLZGJSSA-N
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Description

4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde, ethoxyphenyl, and thiazolyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves a multi-step process:

    Formation of 4-Bromobenzaldehyde: This can be achieved by the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine: This intermediate can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 4-bromobenzaldehyde with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine in the presence of an acid catalyst to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.

Major Products

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Bromobenzylamine.

    Substitution: Various substituted benzaldehydes depending on the boronic acid used.

Scientific Research Applications

4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Another compound with a formyl group and similar reactivity.

    4-Bromobenzaldehyde: Shares the bromobenzaldehyde moiety but lacks the thiazolyl hydrazone structure.

Uniqueness

4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-ethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16BrN3OS/c1-2-23-16-9-5-14(6-10-16)17-12-24-18(21-17)22-20-11-13-3-7-15(19)8-4-13/h3-12H,2H2,1H3,(H,21,22)/b20-11+

InChI Key

KCQSRWZTGCWXQY-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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